Cas no 53587-11-4 (L-Tyrosine Benzyl Ester 4-Toluenesulfonate)

L-Tyrosine Benzyl Ester 4-Toluenesulfonate is a chemically modified derivative of L-tyrosine, where the carboxyl group is protected as a benzyl ester and the amino group is stabilized as a toluenesulfonate salt. This compound is primarily used in peptide synthesis and pharmaceutical research, offering improved solubility and handling compared to the free amino acid. The benzyl ester group facilitates selective deprotection under mild conditions, while the toluenesulfonate counterion enhances crystallinity and stability. Its well-defined structure and reactivity make it a valuable intermediate for constructing complex peptides and bioactive molecules. The product is characterized by high purity and consistent performance in synthetic applications.
L-Tyrosine Benzyl Ester 4-Toluenesulfonate structure
53587-11-4 structure
商品名:L-Tyrosine Benzyl Ester 4-Toluenesulfonate
CAS番号:53587-11-4
MF:C23H25NO6S
メガワット:443.5127
MDL:MFCD00038959
CID:56438
PubChem ID:24900424

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 化学的及び物理的性質

名前と識別子

    • L-Tyrosine benzyl ester p-toluenesulfonate
    • L-Tyrosine benzyl ester (P)-toluenesulfonate salt
    • benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate,4-methylbenzenesulfonic acid
    • H-L-Tyr-OBzl*Tos
    • H-L-Tyr-OBzl·Tos
    • H-Tyr-OBzl · p-tosylate
    • H-Tyr-OBzl.TosOH
    • H-TYR-OBZL·TOS
    • H-Tyr-ObzlTos
    • L-Tyrosine benzyl ester p-toluenesulfonate salt
    • L-Tyrosine benzyl ester tosylate
    • Tyr-OBzl TosOH
    • (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate
    • H-Tyr-OBzl·Tos-OH
    • O-Benzyl-L-tyrosine toluene-p-sulphonate
    • H-Tyr-OBzl.Tos-OH
    • H-Tyr-Obzl.Tos
    • H-Tyr-OBzl?OS
    • H-Tyr-OBzl*Tos-OH
    • PubChem13015
    • L-Tyrosine Benzyl Ester p-Methylbenzenesulfonate
    • KSC270E9R
    • PJG
    • 53587-11-4
    • 2-amino-3-(4-hydroxyphenyl)propanoic acid (phenylmethyl) ester
    • HY-W013126
    • EINECS 258-650-8
    • CS-W013842
    • NS00032791
    • AM82318
    • MFCD00038959
    • DTXSID90201802
    • L-Tyrosinebenzylesterp-toluenesulfonatesalt
    • SCHEMBL716533
    • AKOS015856621
    • A829673
    • L-Tyrosine benzyl ester 4-toluenesulfonate
    • benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid
    • PJGVHBLZZQDFFM-RSAXXLAASA-N
    • T2443
    • L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (salt)
    • BENZYL (2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE; PARA-TOLUENE SULFONATE
    • DB-029988
    • M03120
    • L-Tyrosine Benzyl Ester 4-Toluenesulfonate
    • MDL: MFCD00038959
    • インチ: 1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
    • InChIKey: PJGVHBLZZQDFFM-RSAXXLAASA-N
    • ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)O[H].O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O
    • BRN: 3855339

計算された属性

  • せいみつぶんしりょう: 443.140259g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 443.140259g/mol
  • 単一同位体質量: 443.140259g/mol
  • 水素結合トポロジー分子極性表面積: 135Ų
  • 重原子数: 31
  • 複雑さ: 500
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 175.0 to 179.0 deg-C
  • ふってん: 671.3℃ at 760 mmHg
  • フラッシュポイント: No data available
  • 屈折率: -13 ° (C=3, MeOH)
  • すいようせい: Slightly soluble in water.
  • PSA: 135.30000
  • LogP: 5.02820
  • ひせんこうど: -13 ±1 °(c=2, MeOH)
  • ようかいせい: 未確定
  • じょうきあつ: No data available

L-Tyrosine Benzyl Ester 4-Toluenesulfonate セキュリティ情報

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2443-25g
L-Tyrosine Benzyl Ester 4-Toluenesulfonate
53587-11-4 98.0%(LC&T)
25g
¥290.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001095-1g
L-Tyrosine Benzyl Ester 4-Toluenesulfonate
53587-11-4 98%
1g
¥18 2024-05-23
eNovation Chemicals LLC
Y1297749-500g
L-Tyrosine benzyl ester p-toluenesulfonate
53587-11-4 97%
500g
$450 2024-06-05
Ambeed
A456652-100g
L-Tyrosine benzyl ester p-toluenesulfonate salt
53587-11-4 98%
100g
$45.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L63380-25g
H-Tyr-OBzl.TosOH
53587-11-4
25g
¥146.0 2021-09-09
eNovation Chemicals LLC
K19948-100g
H-TYR-OBZL P-TOSYLATE
53587-11-4 97%
100g
$150 2024-05-23
eNovation Chemicals LLC
Y1297749-100g
L-Tyrosine benzyl ester p-toluenesulfonate
53587-11-4 97%
100g
$200 2024-06-05
Chemenu
CM100569-100g
L-Tyrosine benzyl ester p-toluenesulfonate
53587-11-4 97%
100g
$*** 2023-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2443-5G
L-Tyrosine Benzyl Ester p-Toluenesulfonate
53587-11-4 >98.0%(T)(HPLC)
5g
¥80.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T111761-25g
L-Tyrosine Benzyl Ester 4-Toluenesulfonate
53587-11-4 98%
25g
¥137.90 2023-09-01

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 関連文献

L-Tyrosine Benzyl Ester 4-Toluenesulfonateに関する追加情報

L-Tyrosine Benzyl Ester 4-Toluenesulfonate: A Comprehensive Overview

L-Tyrosine Benzyl Ester 4-Toluenesulfonate, also known by its CAS registry number 53587-11-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of L-tyrosine, a naturally occurring amino acid, and has been extensively studied for its potential applications in drug development and chemical synthesis. The molecule combines the structural features of a benzyl ester group and a tosylate group, making it a versatile building block in organic synthesis.

The structure of L-Tyrosine Benzyl Ester 4-Toluenesulfonate is characterized by the presence of a benzyl ester group attached to the hydroxyl oxygen of tyrosine, which enhances its stability and reactivity in various chemical reactions. The tosylate group, derived from toluenesulfonic acid, acts as a leaving group, facilitating nucleophilic substitutions and other transformations. This combination makes the compound highly valuable in the synthesis of bioactive molecules, including peptide analogs and complex natural products.

Recent studies have highlighted the role of L-Tyrosine Benzyl Ester 4-Toluenesulfonate in the development of novel therapeutic agents. Researchers have explored its use as an intermediate in the synthesis of tyrosine kinase inhibitors, which are critical in the treatment of various cancers. The compound's ability to undergo precise chemical modifications has enabled the creation of highly specific inhibitors that target oncogenic signaling pathways.

In addition to its pharmaceutical applications, L-Tyrosine Benzyl Ester 4-Toluenesulfonate has found utility in peptide chemistry. Its benzyl ester group provides protection for the tyrosine residue during peptide synthesis, preventing unwanted side reactions and ensuring high yields. This property has made it a popular choice in solid-phase peptide synthesis (SPPS), where precise control over amino acid coupling is essential.

The synthesis of L-Tyrosine Benzyl Ester 4-Toluenesulfonate typically involves multi-step processes that require careful optimization. Key steps include the protection of tyrosine's hydroxyl group with a benzyl ester and subsequent sulfonation to introduce the tosylate functionality. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its production.

From an analytical perspective, L-Tyrosine Benzyl Ester 4-Toluenesulfonate has been thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided detailed insights into its molecular structure and reactivity, further enhancing its utility in research settings.

In conclusion, L-Tyrosine Benzyl Ester 4-Toluenesulfonate (CAS No: 53587-11-4) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile reactivity continue to drive innovation across multiple disciplines, making it an indispensable tool for researchers in academia and industry alike.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:53587-11-4)L-Tyrosine Benzyl Ester 4-Toluenesulfonate
A829673
清らかである:99%
はかる:500g
価格 ($):169.0